molecular formula C18H15N5O B2570878 quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone CAS No. 2062348-69-8

quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone

Cat. No. B2570878
CAS RN: 2062348-69-8
M. Wt: 317.352
InChI Key: XCDRHNBSTJGWRY-UHFFFAOYSA-N
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Description

Quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is a useful research compound. Its molecular formula is C18H15N5O and its molecular weight is 317.352. The purity is usually 95%.
BenchChem offers high-quality quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Materials Science and Organic Electronics

Quinoxaline-based compounds have interesting electronic properties, making them relevant in materials science:

Coordination Chemistry and Catalysis

The unique nitrogen-rich structure of this compound has implications in coordination chemistry:

Photophysics and Luminescence

The compound’s π-conjugated system contributes to its photophysical properties:

Natural Product Synthesis

Quinoxaline-based structures have inspired the synthesis of natural products:

Computational Chemistry and Molecular Modeling

Theoretical studies explore the electronic structure, reactivity, and interactions of quinoxalin-2-yl derivatives:

properties

IUPAC Name

quinoxalin-2-yl(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O/c24-18(16-9-20-13-3-1-2-4-14(13)22-16)23-11-5-6-17(23)12-8-19-10-21-15(12)7-11/h1-4,8-11,17H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDRHNBSTJGWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone

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